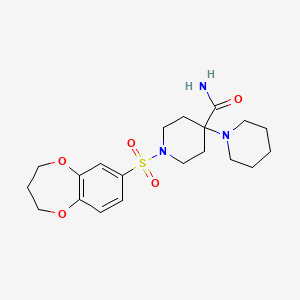

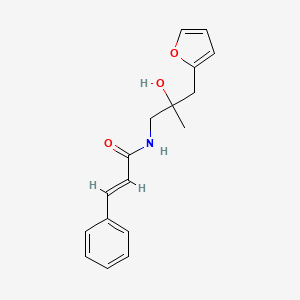

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione. Quinazoline derivatives are of significant interest due to their wide range of biological activities and their use as key intermediates in the synthesis of various drugs, such as Prazosin, Bunazosin, and Doxazosin .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved using carbon dioxide and 2-aminobenzonitriles with a catalytic amount of cesium carbonate . Another method involves the condensation of 3-aminoquinazolinones with benzoxazinones, which can tolerate a range of functionalities at the quinazolinone 2-position . Additionally, the synthesis of related heterocyclic systems, such as 1,3,4-oxadiazoles, can be performed by treating isatoic anhydrides with hydrazine hydrate followed by reaction with various reagents .

Molecular Structure Analysis

The molecular structure of the compound includes a 1,2,4-oxadiazole ring, which can be synthesized from acylhydrazines treated with polyphosphoric acid to yield 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives . The presence of the 2,4-dimethoxyphenyl group suggests additional synthetic steps involving methoxylation.

Chemical Reactions Analysis

The compound's chemical reactivity would likely be influenced by the presence of the oxadiazole and quinazoline moieties. The oxadiazole ring is known for its electron-withdrawing properties, which could affect the electrophilic and nucleophilic reactions of the molecule . The quinazoline ring system is a versatile scaffold that can undergo various chemical transformations, including nucleophilic substitution and cycloaddition reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione" are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of quinazoline derivatives. These might include moderate to high melting points and the ability to form crystalline solids . The solubility of the compound would depend on the nature of the substituents and the overall molecular polarity. The presence of the dimethoxyphenyl group could potentially increase the molecule's lipophilicity .

科学的研究の応用

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions, involving key intermediates and catalysts. An efficient synthesis method for quinazoline-2,4(1H,3H)-diones derivatives uses 2-aminobenzonitriles with carbon dioxide and catalytic amounts of cesium carbonate, demonstrating the versatility of these compounds in drug synthesis, including key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008). Additionally, solvent-free conditions have been employed to synthesize quinazoline-2,4(1H,3H)-diones, highlighting a move towards more sustainable chemical processes (Mizuno et al., 2007).

Biological Applications

Quinazoline derivatives have been investigated for their biological activities, including antimicrobial properties. For example, tetrahydroquinazoline derivatives of benzo[b]thiophene have shown good to moderate antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Bhatt et al., 2015). This research supports the exploration of quinazoline derivatives in developing new antimicrobial drugs.

Agricultural Applications

In the agricultural sector, novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), which is a significant target in herbicide discovery for controlling resistant weeds. These compounds display excellent potency and herbicidal activity, suggesting their utility in agricultural practices (He et al., 2020).

特性

IUPAC Name |

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O5/c1-34-19-12-13-21(23(16-19)35-2)25-28-24(36-29-25)17-31-22-11-7-6-10-20(22)26(32)30(27(31)33)15-14-18-8-4-3-5-9-18/h3-13,16H,14-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDWWLYWBDXWRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)